N-(cyanomethyl)-2-(2-ethyloxan-4-yl)-N-(pyridin-2-yl)acetamide
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Overview
Description
N-(cyanomethyl)-2-(2-ethyloxan-4-yl)-N-(pyridin-2-yl)acetamide, also known as CEP-26401, is a small molecule inhibitor that has been extensively studied in recent years due to its potential therapeutic applications. This compound has shown promising results in preclinical studies and has been investigated for its ability to treat a range of diseases, including cancer, inflammation, and neurological disorders.
Mechanism of Action
The mechanism of action of N-(cyanomethyl)-2-(2-ethyloxan-4-yl)-N-(pyridin-2-yl)acetamide involves the inhibition of several key enzymes and signaling pathways involved in disease progression. In cancer research, this compound has been shown to inhibit the activity of JAK2 and FLT3, which are involved in the regulation of cell growth and survival. In addition, this compound has been shown to inhibit the activity of several other enzymes involved in cancer progression, including c-Met and Aurora kinase A.
In inflammatory diseases, this compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, by inhibiting the activity of NF-kappaB, a key signaling pathway involved in inflammation.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in preclinical studies. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. In addition, this compound has been shown to enhance the activity of chemotherapy agents in preclinical studies.
In inflammatory diseases, this compound has been shown to reduce inflammation and tissue damage, and improve clinical outcomes in animal models of disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(cyanomethyl)-2-(2-ethyloxan-4-yl)-N-(pyridin-2-yl)acetamide is its specificity for its target enzymes and signaling pathways. This compound has been shown to have minimal off-target effects, which makes it an attractive candidate for therapeutic development. In addition, this compound has been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life.
One of the limitations of this compound is its lack of clinical data. Although this compound has shown promising results in preclinical studies, its safety and efficacy in humans have not yet been established. In addition, the cost of synthesizing this compound may be a limiting factor for some research labs.
Future Directions
There are several potential future directions for research on N-(cyanomethyl)-2-(2-ethyloxan-4-yl)-N-(pyridin-2-yl)acetamide. One area of interest is the development of combination therapies that include this compound and other targeted agents or chemotherapy agents. In addition, further research is needed to establish the safety and efficacy of this compound in humans, and to identify potential biomarkers that may predict response to this compound.
Other potential areas of research include investigating the role of this compound in other diseases, such as neurological disorders, and exploring the use of this compound as a tool for studying the biology of cancer and inflammation.
Synthesis Methods
The synthesis of N-(cyanomethyl)-2-(2-ethyloxan-4-yl)-N-(pyridin-2-yl)acetamide involves several steps, including the reaction of 2-ethyl-4-hydroxy-2-oxotetrahydrofuran with cyanomethylpyridine, followed by the reaction of the resulting product with N,N-dimethylformamide dimethyl acetal. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Scientific Research Applications
N-(cyanomethyl)-2-(2-ethyloxan-4-yl)-N-(pyridin-2-yl)acetamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, this compound has been investigated for its ability to inhibit the growth and proliferation of cancer cells. In preclinical studies, this compound has been shown to inhibit the activity of several cancer-related enzymes, including JAK2 and FLT3, which are involved in the regulation of cell growth and survival.
In addition to its potential applications in cancer research, this compound has also been studied for its anti-inflammatory properties. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, and has been investigated as a potential treatment for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
properties
IUPAC Name |
N-(cyanomethyl)-2-(2-ethyloxan-4-yl)-N-pyridin-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-2-14-11-13(6-10-21-14)12-16(20)19(9-7-17)15-5-3-4-8-18-15/h3-5,8,13-14H,2,6,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKUZLKVRWUFHHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC(CCO1)CC(=O)N(CC#N)C2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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